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New York, NY – NUV-1511, a first-in-class drug-drug conjugate (DDC) developed by Nuvation

Bio, has been discontinued from further development due to a lack of consistent efficacy in

clinical trials. Initially a promising candidate for various advanced solid tumors, this comparative

guide provides an objective analysis of its preclinical activity, mechanism of action, and the

context of its discontinuation for researchers, scientists, and drug development professionals.

Executive Summary
NUV-1511 was a novel DDC designed to selectively deliver a potent cytotoxic payload to tumor

cells. Preclinical studies demonstrated its ability to suppress tumor growth in xenograft models

of prostate and breast cancer. The payload, a derivative of dideoxycytidine (ddC), pointed to a

mechanism of action involving the disruption of DNA synthesis. Despite promising early data,

the Phase 1/2 clinical trial (NCT06334432) revealed inconsistent efficacy across patient

cohorts, leading to the strategic decision by Nuvation Bio to halt its development in November

2025. This guide summarizes the available preclinical data, outlines the experimental protocols,

and provides a comparative look at alternative therapeutic strategies.

Preclinical Activity of NUV-1511
Preclinical evaluation of NUV-1511 demonstrated its anti-tumor activity in vivo. The following

table summarizes the key findings from xenograft studies presented by Nuvation Bio.
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Cell Line
Cancer
Type

Model Type Treatment Outcome Source

LNCaP
Prostate

Cancer

Cell-line

Derived

Xenograft

(CDX)

NUV-1511
Tumor growth

suppression

Nuvation Bio

Corporate

Presentation

(2025)

T47D
ER+ Breast

Cancer

Cell-line

Derived

Xenograft

(CDX)

NUV-1511
Tumor growth

suppression

Nuvation Bio

Corporate

Presentation

(2025)

Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) and detailed dosing

regimens were not publicly disclosed in the available materials.

Mechanism of Action and Signaling Pathway
NUV-1511 is a drug-drug conjugate, a therapeutic modality designed for targeted cancer

therapy. While the specific targeting agent of NUV-1511 has not been disclosed, its cytotoxic

payload is a derivative of dideoxycytidine (ddC).

Proposed Mechanism of Action:

Targeting: The undisclosed targeting moiety of NUV-1511 is presumed to bind to a specific

receptor or antigen preferentially expressed on the surface of cancer cells.

Internalization: Upon binding, the DDC-receptor complex is internalized by the cancer cell.

Payload Release: Inside the cell, the ddC derivative is released from the conjugate.

Cytotoxicity: As a nucleoside analog, the ddC derivative is metabolized into its triphosphate

form. This active form can be incorporated into replicating DNA by DNA polymerases,

leading to chain termination and inhibition of DNA synthesis. This ultimately triggers cell

cycle arrest and apoptosis (programmed cell death).
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Figure 1. Proposed mechanism of action for NUV-1511.
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Experimental Protocols
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of NUV-1511 in preclinical models of prostate and

breast cancer.

Animal Models: Immunocompromised mice were used for the engraftment of human cancer

cell lines.

Cell Lines:

LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

T47D: A human ductal breast epithelial tumor cell line that is estrogen receptor (ER) positive.

Methodology:

LNCaP or T47D cells were subcutaneously injected into the flanks of the mice.

Tumors were allowed to grow to a palpable size.

Mice were randomized into treatment and control (vehicle) groups.

NUV-1511 was administered systemically (specific route and schedule not disclosed).

Tumor volumes were measured at regular intervals to assess treatment efficacy.

Comparative Landscape and Alternatives
Given the discontinuation of NUV-1511, it is pertinent to consider the existing and emerging

therapeutic landscape for the targeted indications.

Metastatic Castration-Resistant Prostate Cancer
(mCRPC)
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Therapeutic Class Examples Mechanism of Action

Androgen Receptor Signaling

Inhibitors
Enzalutamide, Abiraterone

Inhibit androgen receptor

signaling, a key driver of

prostate cancer growth.

Taxane Chemotherapy Docetaxel, Cabazitaxel
Microtubule inhibitors that

disrupt cell division.

Radiopharmaceuticals
Radium-223, Lutetium-177-

PSMA-617

Target bone metastases or

PSMA-expressing cells with

radiation.

PARP Inhibitors Olaparib, Rucaparib

Inhibit DNA repair in tumors

with specific genetic mutations

(e.g., BRCA).

ER+ Metastatic Breast Cancer
Therapeutic Class Examples Mechanism of Action

CDK4/6 Inhibitors
Palbociclib, Ribociclib,

Abemaciclib

Block cell cycle progression in

combination with endocrine

therapy.

Selective Estrogen Receptor

Degraders (SERDs)
Fulvestrant

Degrade the estrogen

receptor, a key driver of ER+

breast cancer.

PI3K Inhibitors Alpelisib

Target the PI3K/AKT signaling

pathway in tumors with

PIK3CA mutations.

Antibody-Drug Conjugates

(ADCs)

Sacituzumab govitecan,

Trastuzumab deruxtecan

Deliver cytotoxic payloads to

tumor cells expressing specific

surface antigens (e.g., TROP2,

HER2).
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While NUV-1511 showed initial promise in preclinical models, its journey was halted due to a

lack of consistent clinical efficacy. The development and subsequent discontinuation of NUV-

1511 underscore the complexities and challenges of translating preclinical findings into clinical

success. The insights gained from its development, particularly regarding the application of a

dideoxycytidine-based payload in a DDC format, may still inform future drug design and

development efforts in oncology. For researchers and clinicians, the focus remains on the

established and emerging alternative therapies that continue to shape the treatment landscape

for advanced solid tumors.

To cite this document: BenchChem. [NUV-1511: A Comparative Analysis of a Discontinued
Drug-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673193#cross-validation-of-jyl-1511-activity-in-
different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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